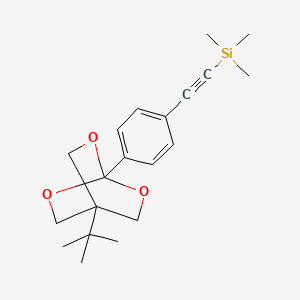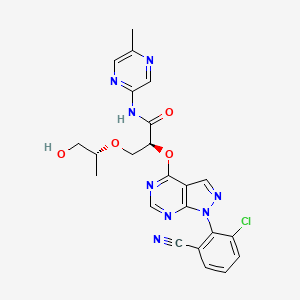
Lersivirine metabolite M21
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lersivirine metabolite M21 is a significant metabolite of Lersivirine, a next-generation non-nucleoside reverse transcriptase inhibitor. Lersivirine is known for its unique binding interaction within the reverse transcriptase binding pocket, demonstrating antiviral activity and being well-tolerated in both HIV-infected and healthy subjects . This compound is formed via oxidation of the morpholine ring by cytochrome P450 enzymes, followed by metabolism via aldehyde oxidase .
Méthodes De Préparation
The synthesis of Lersivirine metabolite M21 involves several steps, primarily focusing on the oxidation of the morpholine ring. The synthetic route typically includes:
Oxidation: The morpholine ring of Lersivirine is oxidized using cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase to form this compound.
Analyse Des Réactions Chimiques
Lersivirine metabolite M21 undergoes several types of chemical reactions:
Oxidation: The primary reaction is the oxidation of the morpholine ring by cytochrome P450 enzymes.
Glucuronidation: This compound can undergo glucuronidation, a process facilitated by UDP-glucuronosyltransferase.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and UDP-glucuronosyltransferase for glucuronidation. The major products formed from these reactions are the oxidized metabolite and its glucuronide conjugate .
Applications De Recherche Scientifique
Lersivirine metabolite M21 has several scientific research applications:
Mécanisme D'action
Lersivirine metabolite M21 exerts its effects through the following mechanisms:
Oxidation: The morpholine ring of Lersivirine is oxidized by cytochrome P450 enzymes.
Metabolism: The oxidized product is further metabolized by aldehyde oxidase.
Glucuronidation: The metabolite undergoes glucuronidation, facilitated by UDP-glucuronosyltransferase.
These processes result in the formation of the major circulating component, the lersivirine-glucuronide conjugate, which retains approximately 40% of the pharmacological activity of the parent compound .
Comparaison Avec Des Composés Similaires
Lersivirine metabolite M21 can be compared with other similar compounds, such as:
Efavirenz: Another non-nucleoside reverse transcriptase inhibitor with a different metabolic pathway.
Nevirapine: Similar to Lersivirine, but with a different resistance profile and metabolic stability.
This compound is unique due to its specific metabolic pathway involving cytochrome P450 enzymes and aldehyde oxidase, and its significant retention of pharmacological activity .
Propriétés
Numéro CAS |
473921-15-2 |
|---|---|
Formule moléculaire |
C15H14N4O |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
5-[(3,5-diethyl-1H-pyrazol-4-yl)oxy]benzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C15H14N4O/c1-3-13-15(14(4-2)19-18-13)20-12-6-10(8-16)5-11(7-12)9-17/h5-7H,3-4H2,1-2H3,(H,18,19) |
Clé InChI |
LTSBRJXQVVZDJZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=NN1)CC)OC2=CC(=CC(=C2)C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)






![2-[3-[[(1S)-2-(4,5-diphenyl-1,3-oxazol-2-yl)cyclohex-2-en-1-yl]methyl]phenoxy]acetic acid](/img/structure/B12778060.png)

